molecular formula C17H18Si B14518543 2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline CAS No. 62381-48-0

2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline

Cat. No.: B14518543
CAS No.: 62381-48-0
M. Wt: 250.41 g/mol
InChI Key: ZSYXPMUOPIPOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline is an organic compound with a unique structure that combines elements of both aromatic and aliphatic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the tetrahydro structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1,2,3,4-tetrahydronaphthalene
  • 1,2,3,4-tetrahydro-2-phenylnaphthalene
  • 2-phenyltetralin

Uniqueness

2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

62381-48-0

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

2-ethenyl-2-phenyl-3,4-dihydro-1H-2-benzosiline

InChI

InChI=1S/C17H18Si/c1-2-18(17-10-4-3-5-11-17)13-12-15-8-6-7-9-16(15)14-18/h2-11H,1,12-14H2

InChI Key

ZSYXPMUOPIPOEO-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]1(CCC2=CC=CC=C2C1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.